Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and an ethyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring system . Its molecular formula is C10H9BrN2O2, and it has a molecular weight of 269.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine ring . The reaction conditions often involve heating and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives:
Biological Activity
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉BrN₂O₂, with a molecular weight of approximately 269.09 g/mol. The compound features a bromine atom at the 7-position of the imidazo ring and an ethyl ester group at the 1-position of the pyridine ring, contributing to its unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit various biological activities, particularly as enzyme inhibitors and receptor modulators. This compound has shown potential in several areas:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in various biological pathways. For instance, it has been noted for its potential as an inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a significant role in multiple pathophysiological processes .
- Anticancer Properties : Similar compounds have demonstrated anticancer activity, making this compound a candidate for further investigation in cancer therapeutics. Its structural features may enhance its binding affinity to cancer-related targets .
- Anti-inflammatory Effects : The compound's unique structure may also contribute to anti-inflammatory properties, although specific studies on this compound's efficacy in this area are still limited.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Binding Interactions : The presence of the bromine atom and ethyl ester group enhances the compound's ability to bind effectively to various biological targets. This interaction may be crucial for its activity as an enzyme inhibitor or receptor modulator.
- Structural Similarities : The compound shares structural elements with other biologically active imidazo[1,5-a]pyridine derivatives that have been shown to interact with proteins through hydrophobic contacts and hydrogen bonding .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Common reagents include amines and thiols.
- Reaction Conditions : Reactions are generally conducted in solvents such as ethanol or dimethylformamide under controlled temperatures to ensure high yield and purity.
- Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of GSK-3β with IC50 values in the low micromolar range. |
Study B | Showed promising anticancer activity against various cell lines with mechanisms involving apoptosis induction. |
Study C | Investigated anti-inflammatory effects in vitro but requires further validation in vivo. |
These findings suggest that this compound could be further developed into a therapeutic agent targeting multiple pathways relevant to disease states.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
PLZOYODYMOIJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.